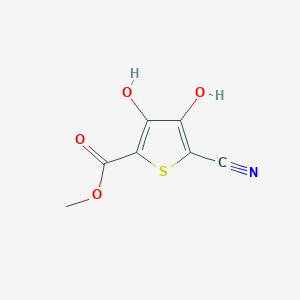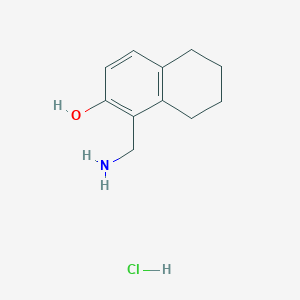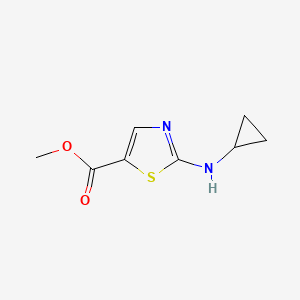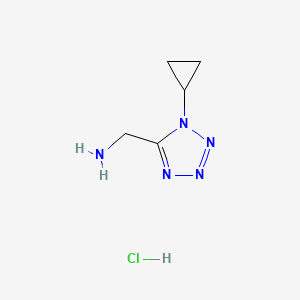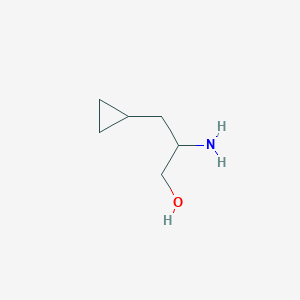
2-Amino-3-cyclopropylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-cyclopropylpropan-1-ol, also referred to as ACPP or cyclopropylalanine, is a cyclic amino acid that is structurally similar to alanine and is found in some bacteria and fungi. It was first discovered in 1969 in the yeast Saccharomyces cerevisiae, and has since been found in several other species including Escherichia coli and Salmonella typhimurium. ACPP is a unique amino acid with a three-membered ring structure, which makes it distinct from other amino acids. It has been studied extensively in recent years due to its potential applications in biochemistry, pharmacology, and biotechnology.
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Anxiolytic Properties : Research on 1-aminocyclopropanecarboxylic acid, a compound with structural similarities, has indicated its role as a high-affinity, partial agonist ligand at strychnine-insensitive glycine receptors of the N-methyl-D-aspartate receptor complex. This suggests potential applications in developing new classes of anxiolytic agents with different profiles from benzodiazepines (Trullás, Jackson, & Skolnick, 1989).
Diagnostic Imaging
- Brain Tumor Imaging : The synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid labeled with 18F for nuclear medicine imaging, represents a significant application in diagnosing and monitoring brain tumors. FACBC demonstrates potential as a PET tracer for tumor imaging, highlighting the importance of structural analogs of 2-Amino-3-cyclopropylpropan-1-ol in medical diagnostics (Shoup et al., 1999).
Immunology
- Autoimmune Lymphoproliferative Syndrome : Inherited mutations in Caspase 10, an enzyme related to the apoptosis pathway, underlie defects in lymphocyte and dendritic cell apoptosis in autoimmune lymphoproliferative syndrome type II. This research underscores the importance of apoptosis mechanisms in immunological diseases and the potential for developing targeted therapies (Wang et al., 1999).
Gastroenterology
- Inflammatory Bowel Disease Management Post-Liver Transplantation : A study on the clinical course and management of inflammatory bowel disease (IBD) after liver transplantation provides insights into the effectiveness of standard post-transplant immunosuppressive agents in controlling disease activity. This research has implications for the management of IBD in patients undergoing liver transplantation (Befeler et al., 1998).
Propiedades
IUPAC Name |
2-amino-3-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLTVANRLLYQGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclopropylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

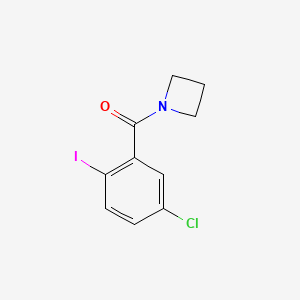
![4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1526869.png)
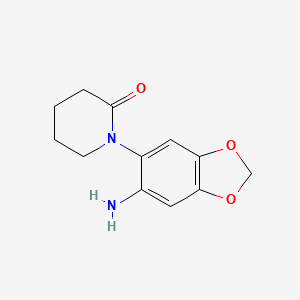
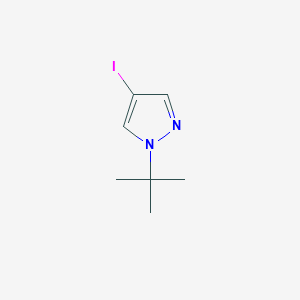
![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)
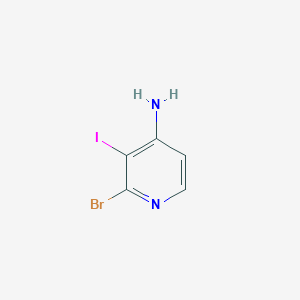
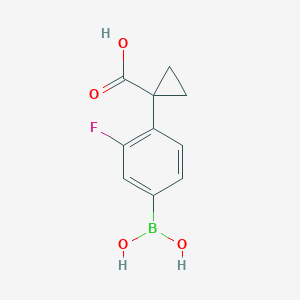
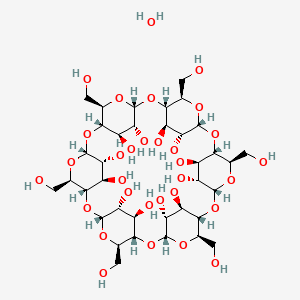
![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)
